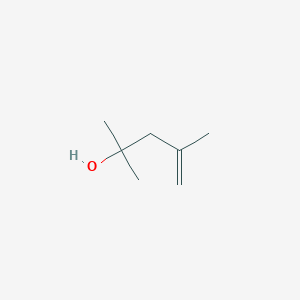

2,4-Dimethyl-4-penten-2-ol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,4-dimethylpent-4-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6(2)5-7(3,4)8/h8H,1,5H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWMKLMWCPTKDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173487 | |

| Record name | 2,4-Dimethyl-4-penten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19781-53-4 | |

| Record name | 2,4-Dimethyl-4-penten-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19781-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-4-penten-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethyl-4-penten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance and Research Context of Unsaturated Tertiary Alcohols

Unsaturated tertiary alcohols are a class of organic compounds that hold considerable importance in various areas of chemical research and industry. Their bifunctional nature, containing both a sterically hindered alcohol and a reactive alkene, makes them valuable intermediates in organic synthesis. The hydroxyl group can direct reactions and can be a site for derivatization, while the double bond allows for a wide array of addition and oxidation reactions.

This class of compounds is integral to the synthesis of complex molecules, including natural products and specialty chemicals. For instance, they can be transformed into enantiomerically pure diol derivatives, which are crucial building blocks for compounds with specific stereochemistry required for biological activity. Furthermore, unsaturated alcohols are studied for their reactivity in pyrolysis and oxidation processes, which is fundamental to understanding combustion and atmospheric chemistry. researchgate.net Research has also explored the application of unsaturated tertiary alcohols as collectors in the flotation of gold-bearing sulfide (B99878) ores, highlighting their potential in industrial processes. rudmet.net

Historical Perspectives on the Synthesis and Reactivity of 2,4 Dimethyl 4 Penten 2 Ol

The synthesis of 2,4-Dimethyl-4-penten-2-ol can be achieved through established organic chemistry reactions. One common laboratory-scale method involves the use of a Grignard reaction, specifically by reacting a suitable ketone intermediate with methyl magnesium bromide. Another synthetic route is the acid-catalyzed hydration of the corresponding alkene, 2,4-dimethyl-4-pentene.

Historically, the reactivity of this compound has been a subject of academic inquiry. A notable study published in The Journal of Organic Chemistry in 1975 investigated the rearrangement of this compound, which leads to the formation of 2-methyl-3-hexen-2-yl cations, demonstrating chain elongation. acs.org This research provides insight into the carbocation chemistry of such systems. The compound can undergo a variety of chemical transformations typical for its functional groups. The hydroxyl group can be oxidized to form a ketone or participate in substitution reactions. The double bond can be reduced to yield the corresponding saturated alcohol, 2,4-Dimethyl-2-pentanol. Furthermore, its halogenated derivatives, such as 1,1,1-trihalogeno-4-methyl-3-penten-2-ol, have been synthesized and utilized as intermediates in the production of insecticides. google.com

Scope and Objectives of Academic Research on 2,4 Dimethyl 4 Penten 2 Ol

Direct Synthetic Routes to this compound

The direct synthesis of this compound can be achieved through several key methodologies, each with distinct mechanistic features and applications. These routes include acid-catalyzed hydration, Grignard reactions, and other catalytic approaches.

Acid-Catalyzed Hydration Strategies and Mechanistic Pathways

Acid-catalyzed hydration is a fundamental method for the synthesis of alcohols from alkenes. libretexts.org For the synthesis of this compound, a suitable precursor is 2,4-dimethyl-1,4-pentadiene. The reaction proceeds by treating the diene with water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.org

The mechanism follows Markovnikov's rule, which dictates that the proton (H⁺) from the acid adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. libretexts.org This leads to the formation of the most stable carbocation intermediate. In the case of 2,4-dimethyl-1,4-pentadiene, protonation of the C1 double bond would lead to a tertiary carbocation at the C2 position, which is highly stabilized. A water molecule then acts as a nucleophile, attacking the carbocation. libretexts.org Subsequent deprotonation of the resulting oxonium ion by a water molecule or a conjugate base regenerates the acid catalyst and yields the final product, this compound. libretexts.org Lower temperatures generally favor the formation of the alcohol. libretexts.org

Grignard Reaction Applications in this compound Synthesis

Grignard reactions are a powerful tool for forming carbon-carbon bonds and are particularly useful for synthesizing tertiary alcohols. The synthesis of this compound can be effectively achieved by the reaction of a ketone with an appropriate Grignard reagent.

One viable pathway involves the reaction of mesityl oxide (4-methyl-3-penten-2-one) with methylmagnesium bromide (CH₃MgBr). In this reaction, the nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of mesityl oxide. A subsequent aqueous acid workup protonates the intermediate alkoxide to yield the tertiary alcohol, this compound. It is important to note that 1,4-addition can sometimes be a competing reaction with α,β-unsaturated ketones like mesityl oxide. google.com

Alternatively, the target molecule can be synthesized by reacting acetone (B3395972) with methallylmagnesium chloride. This approach also results in the formation of the desired tertiary alcohol after an acid quench.

Catalytic Approaches to this compound Formation

Beyond simple acid catalysis, other catalytic systems can be employed for the synthesis of tertiary allylic alcohols. While specific catalysts for the direct, one-step synthesis of this compound are not extensively detailed in readily available literature, general catalytic methods for similar transformations provide insight. For instance, palladium-catalyzed 1,3-isomerization of tertiary allylic alcohols can yield secondary allylic alcohols, which can then be oxidized to enones. organic-chemistry.org

Enantioselective synthesis of chiral tertiary allylic alcohols can be achieved through catalytic asymmetric methods, such as the Meisenheimer rearrangement catalyzed by a ferrocene-based bispalladacycle catalyst. nih.gov Another approach involves the asymmetric addition of vinylaluminum reagents to ketones, catalyzed by titanium complexes, to produce tertiary allylic alcohols with high enantioselectivity. organic-chemistry.org Cobalt-based catalytic systems have been developed for the aerobic C-C bond cleavage of tertiary allylic alcohols, a reaction that proceeds via a hydrogen atom transfer (HAT) mechanism. chemistryviews.org

Table 1: Summary of Direct Synthetic Routes

| Method | Precursors | Reagents/Catalysts | Key Principles |

|---|---|---|---|

| Acid-Catalyzed Hydration | 2,4-Dimethyl-1,4-pentadiene | H₂O, H₂SO₄ (or other strong acid) | Follows Markovnikov's rule, proceeds via a stable tertiary carbocation intermediate. libretexts.org |

| Grignard Reaction | Mesityl oxide and Methylmagnesium bromide | Ether (solvent), followed by H₃O⁺ workup | Nucleophilic addition of the Grignard reagent to the ketone carbonyl. google.com |

| Grignard Reaction | Acetone and Methallylmagnesium chloride | Ether (solvent), followed by H₃O⁺ workup | Nucleophilic addition of the Grignard reagent to the ketone carbonyl. |

| Catalytic Asymmetric Synthesis | Various Ketones and Vinylating Agents | Ti(OiPr)₄/(S)-BINOL, Vinylaluminum reagents | Enantioselective addition to ketones to form chiral tertiary allylic alcohols. organic-chemistry.org |

Retrosynthetic Analysis in the Design of this compound Pathways

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of "disconnections."

Functional Group Interconversion Strategies for Precursors

Functional Group Interconversion (FGI) is a key strategy in retrosynthesis where one functional group is converted into another to facilitate a desired disconnection or synthetic step. msuniv.ac.in In the context of synthesizing this compound, the tertiary alcohol group is the primary target for FGI.

For example, the alcohol can be retrosynthetically derived from a ketone. This implies an oxidation in the forward synthetic direction. The tertiary alcohol itself can be oxidized, though this often leads to C-C bond cleavage. More strategically, a precursor molecule could be designed where a different functional group is later converted to the alcohol. For instance, an ester could be reacted with two equivalents of a Grignard reagent to form a tertiary alcohol. This FGI strategy (ester → tertiary alcohol) opens up different disconnection possibilities. Similarly, converting an alcohol to a good leaving group, like a halide, allows for substitution reactions. msuniv.ac.in

Disconnection Strategies in this compound Synthesis

The most logical disconnections for this compound are at the carbon-carbon bonds adjacent to the hydroxyl-bearing carbon.

Disconnection 1 (C2-C3 bond): Breaking the bond between the carbon bearing the hydroxyl group (C2) and the adjacent methylene (B1212753) group (C3) leads to two synthons: a tertiary carbocation (or its equivalent) and an allyl anion. The synthetic equivalents for this disconnection are acetone (propan-2-one) as the electrophile and an allyl Grignard reagent (e.g., methallylmagnesium chloride) as the nucleophile. This corresponds directly to one of the Grignard synthesis routes.

Disconnection 2 (C1-C2 bond): Disconnecting one of the methyl groups from the C2 carbon points towards an α,β-unsaturated ketone as a key precursor. This disconnection generates a methyl anion synthon (equivalent to a methyl Grignard reagent) and an acyl cation synthon stabilized by the adjacent double bond. The practical synthetic equivalent for the latter is mesityl oxide (4-methyl-3-penten-2-one). This again aligns with a Grignard-based synthesis.

These disconnections highlight the central role of the Grignard reaction in the most straightforward synthetic designs for this molecule.

Table 2: Retrosynthetic Analysis of this compound

| Disconnection Strategy | Bond Disconnected | Synthons | Practical Starting Materials (Reagents) |

|---|---|---|---|

| Strategy 1 | C2-C3 | (CH₃)₂C⁺-OH (acyl cation equiv.) and ⁻CH₂-C(CH₃)=CH₂ (allyl anion) | Acetone and Methallylmagnesium chloride |

| Strategy 2 | C1-C2 or C(Me)-C2 | CH₃⁻ (methyl anion) and ⁺C(OH)(CH₃)CH₂C(CH₃)=CH₂ (acyl cation equiv.) | Methylmagnesium bromide and Mesityl oxide |

Convergent and Linear Synthesis Approaches

The synthesis of this compound is typically achieved through methods that can be classified as linear. Common industrial and laboratory-scale syntheses include:

Grignard Reaction: The reaction of a ketone intermediate with a methyl Grignard reagent, such as methylmagnesium bromide, is a primary method for creating the tertiary alcohol structure. masterorganicchemistry.com This represents a linear approach where the carbon skeleton is assembled in a stepwise fashion. masterorganicchemistry.com

Acid-Catalyzed Dehydration: Another prevalent method is the dehydration of a diol precursor, specifically 2-methyl-2,4-pentanediol. This reaction removes a water molecule to form the target alkene and is also a linear transformation of a single starting material.

While these linear syntheses are straightforward for this compound, convergent strategies become more relevant for producing complex analogs or derivatives. For instance, a convergent approach could involve the coupling of two or more independently synthesized fragments, a strategy often employed in the total synthesis of natural products. scholarsresearchlibrary.com

Chemoenzymatic and Biocatalytic Syntheses Relevant to this compound Derivatives

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has spurred the development of chemoenzymatic and biocatalytic methods. nih.govmdpi.com These techniques leverage the high selectivity of enzymes to produce chiral molecules that are challenging to synthesize through traditional chemical means. nih.gov

While this compound itself is achiral, biocatalysis is highly relevant for the synthesis of its chiral derivatives and analogs. Key developments in this area include:

Kinetic Resolution: Lipases are frequently used enzymes for the kinetic resolution of racemic alcohols. mdpi.compolimi.it These enzymes selectively catalyze the esterification or hydrolysis of one enantiomer at a much higher rate than the other, allowing for the separation of enantiomers. mdpi.com Lipases from Pseudomonas and Candida species are particularly effective. polimi.ituniovi.es

Synthesis of Enantiomerically Pure Diol Derivatives: A notable application involves the chemoenzymatic synthesis of glycosylated, enantiomerically pure diol derivatives starting from this compound. In this process, derivatives of the parent alcohol were saponified using Pseudomonas lipase, which resulted in products with high enantiomeric excess.

Reduction of Prochiral Ketones: Ketoreductase enzymes (KREDs) are used for the enantioselective reduction of prochiral ketones to form chiral alcohols. nih.gov This is a powerful method for producing optically active secondary and tertiary alcohol precursors. nih.govmdpi.com

The use of enzymes offers significant advantages, including mild reaction conditions (ambient temperature and pressure) and high regio- and enantioselectivity, which can prevent issues like isomerization and racemization often encountered in conventional synthesis. nih.gov

Table 1: Examples of Biocatalytic Methods for Chiral Alcohol Synthesis

| Biocatalyst Type | Reaction | Substrate Type | Product Type | Key Advantage |

|---|---|---|---|---|

| Lipase (e.g., Pseudomonas cepacia) | Kinetic Resolution (Esterification/Hydrolysis) | Racemic Alcohols | Enantiopure Alcohols/Esters | High enantioselectivity (e.g., up to 96:4 e.r.). polimi.it |

| Ketoreductase (KRED) | Asymmetric Reduction | Prochiral Ketones | Chiral Alcohols | High yield and enantiomeric excess (>99% e.e.). nih.gov |

| Dioxygenase | Dihydroxylation | Alkenes | Chiral Diols | Chemo-enzymatic synthesis of chiral diols. nih.gov |

| Pseudomonas lipase | Saponification | Racemic Esters | Enantiopure Alcohols | Yields compounds with high enantiomeric excess. |

Optimization and Challenges in this compound Synthetic Yields and Selectivity

Optimizing the synthesis of this compound involves carefully controlling reaction parameters to maximize yield and minimize the formation of byproducts. The primary challenges lie in managing selectivity and reaction conditions.

Common synthetic routes and their optimization parameters include:

Acid-Catalyzed Dehydration of 2-Methyl-2,4-pentanediol:

Temperature: Elevated temperatures (above 130°C) can accelerate the dehydration but also increase the risk of over-dehydration, leading to the formation of dienes. The optimal temperature range is typically between 110–140°C.

Catalyst: Montmorillonite-supported ferric chloride (FeCl₃) is an effective heterogeneous catalyst that enhances surface acidity while reducing side reactions. The catalyst loading must be optimized; higher loadings improve conversion but can compromise the catalyst's structural stability. Using weaker acids like oxalic acid for subsequent dehydration steps can reduce corrosion and byproduct formation.

Grignard Reaction:

Reaction Conditions: The Grignard reaction is sensitive to water and requires anhydrous conditions. numberanalytics.com Optimizing temperature (e.g., 50–80°C), stirring, and reaction time is critical for maximizing yield. numberanalytics.com

Additives: The use of additives like zinc(II) chloride can improve chemoselectivity in Grignard additions to ketones, leading to higher yields of the desired tertiary alcohols while minimizing side products from reduction and enolization. organic-chemistry.org

Table 2: Optimization Parameters for Synthesis of this compound

| Synthetic Method | Parameter | Optimal Range/Condition | Effect on Yield/Selectivity | Reference |

|---|---|---|---|---|

| Dehydration of Diol | Temperature | 110–140°C | Balances reaction rate and minimizes over-dehydration. | |

| Dehydration of Diol | Catalyst Loading (FeCl₃:Montmorillonite) | 0.05–0.5:1 (mass ratio) | Higher loading increases conversion but can affect catalyst stability. | |

| Grignard Reaction | Temperature | 50–80°C | Impacts yield and helps control side reactions like dehydration. | |

| Grignard Reaction | Additives | Catalytic ZnCl₂ | Minimizes undesired side products from reduction and enolization. | organic-chemistry.org |

Regioselectivity and Stereoselectivity Considerations

Regioselectivity refers to the preference for bond formation at one position over another. In the synthesis of this compound via the dehydration of 2-methyl-2,4-pentanediol, regioselectivity is a key challenge. researchgate.net The dehydration can potentially form different alkene isomers. The desired product, this compound, results from the formation of a double bond between C4 and C5. However, alternative isomers can be formed. Control is typically achieved through the choice of catalyst and reaction conditions. For example, using specific solid acid catalysts in ionic liquids has been shown to improve diene selectivity in the dehydration of related pinacol (B44631) derivatives. acs.org

Stereoselectivity is crucial in the synthesis of chiral analogs of this compound. nih.gov While the parent compound is achiral, the synthesis of its derivatives often requires precise control over the 3D arrangement of atoms.

Asymmetric Synthesis of Tertiary Allylic Alcohols: This is a challenging area in organic synthesis because it requires differentiating between the two groups on a ketone during a nucleophilic attack. nih.gov

Catalytic Approaches: Significant progress has been made using chiral catalysts. For example, nickel-catalyzed asymmetric cyclization has been used to create chiral tetrahydrofurans containing tertiary allylic alcohol motifs with excellent enantioselectivity (>99:1 er). rsc.org Similarly, stereospecific rearrangements, such as the catalytic asymmetric Meisenheimer rearrangement, offer pathways to chiral acyclic tertiary allylic alcohols with high enantioselectivity. nih.gov

Byproduct Formation and Control

The formation of byproducts significantly reduces the yield and purity of the desired product, necessitating careful control over reaction conditions.

In the acid-catalyzed dehydration of 2-methyl-2,4-pentanediol , the primary byproduct is 2-methyl-1,3-pentadiene, which results from the over-dehydration of the target alcohol. Strategies to control this include:

Lowering the reaction temperature in the later stages.

Using milder acids (e.g., oxalic acid) for the second dehydration step.

Continuously removing the product via distillation to shift the equilibrium away from byproduct formation.

In the Grignard synthesis of tertiary alcohols , several side reactions can occur, particularly with sterically hindered ketones. organic-chemistry.org These include:

Reduction: The Grignard reagent can act as a reducing agent, delivering a hydride to the carbonyl carbon. This results in the formation of a secondary alcohol instead of the desired tertiary alcohol. organic-chemistry.org

Controlling these byproducts often involves using additives like zinc(II) or cerium(III) salts, which can enhance the nucleophilicity of the organometallic reagent relative to its basicity, thereby favoring the desired addition reaction.

Electrophilic Addition Reactions of the Alkenyl Moiety

The double bond in this compound is susceptible to electrophilic attack. In these reactions, an electrophile adds to the double bond, breaking the pi (π) bond and forming a new single bond. This process typically proceeds through a carbocation intermediate.

A common example of an electrophilic addition is the reaction with hydrogen halides (HBr, HCl). The reaction of 2,4-Dimethylpent-2-ene with HBr, a structurally similar alkene, proceeds via the formation of the most stable tertiary carbocation, in accordance with Markovnikov's rule, to form 2-bromo-2,4-dimethylpentane. brainly.com This indicates that the addition of HBr to this compound would likely result in the formation of a halo-alcohol.

The general mechanism for electrophilic addition involves two main steps:

Protonation of the Alkene: The π electrons of the double bond attack the electrophile (e.g., the hydrogen in HBr), forming a new carbon-hydrogen bond and a carbocation intermediate. brainly.comlibretexts.org

Nucleophilic Attack: The resulting halide ion (e.g., Br⁻) then acts as a nucleophile, attacking the positively charged carbon of the carbocation to form the final product. brainly.com

Hydration, the addition of water across the double bond, is another key electrophilic addition reaction. This reaction is typically catalyzed by a strong acid, such as sulfuric acid. libretexts.org The acid protonates the double bond to form a carbocation, which is then attacked by a water molecule.

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

As a tertiary alcohol, this compound can undergo nucleophilic substitution reactions, primarily through an Sₙ1 mechanism. ysu.edujackwestin.com This is due to the stability of the tertiary carbocation that forms upon departure of the leaving group. ysu.edujackwestin.com

The hydroxyl group (-OH) itself is a poor leaving group. Therefore, for a substitution reaction to occur, it must first be protonated by an acid to form an alkyloxonium ion (-OH₂⁺), which is a much better leaving group (water). ysu.edujove.com

The Sₙ1 mechanism for a tertiary alcohol like this compound reacting with a hydrogen halide (HX) proceeds as follows:

Protonation of the hydroxyl group: A fast acid-base reaction where the alcohol's oxygen atom is protonated. ysu.edu

Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, forming a stable tertiary carbocation. This is the slow, rate-determining step. ysu.edujove.com

Nucleophilic attack: The halide ion (X⁻) attacks the carbocation to form the alkyl halide. ysu.edu

It is important to note that the steric hindrance around the tertiary carbon makes the Sₙ2 mechanism, which involves a backside attack by the nucleophile, highly unfavorable. rsc.orgquora.com

Recent research has explored methods for stereoretentive nucleophilic substitution of homoallylic tertiary alcohols, which are structurally related to this compound. These methods often involve the formation of nonclassical carbocation intermediates to control the stereochemistry of the product. acs.org

Oxidation and Reduction Pathways of this compound

Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached. pearson.comlibretexts.orglumenlearning.com Oxidation reactions typically involve the removal of a hydrogen atom from the carbinol carbon, which is not possible in tertiary alcohols without breaking a carbon-carbon bond. lumenlearning.com

However, the presence of the double bond in this compound introduces the possibility of oxidative cleavage of the C=C bond, or other reactions involving the allylic position. Some oxidizing agents, like potassium permanganate (B83412) or chromium trioxide, can potentially oxidize the compound, leading to the formation of ketones or aldehydes through cleavage of the molecule. For instance, some tertiary allylic alcohols can undergo oxidation with reagents like Bobbitt's reagent, which involves a migration of the double bond (allylic shift) followed by oxidation of the alcohol to a ketone. pearson.com

Reduction: The double bond in this compound can be reduced to a single bond through catalytic hydrogenation. This reaction typically employs a metal catalyst such as palladium, platinum, or nickel, and hydrogen gas. The product of this reaction would be the saturated alcohol, 2,4-dimethyl-2-pentanol.

Alternatively, reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride could potentially be used, although these are more commonly used for the reduction of carbonyl compounds.

Isomerization and Rearrangement Mechanisms of Unsaturated Alcohols

In the presence of acid, this compound can undergo dehydration to form an alkene. jove.comquora.com This reaction proceeds through a carbocation intermediate. jove.com The initial protonation of the hydroxyl group leads to the formation of a tertiary carbocation upon the loss of water. jove.comquora.com

This carbocation can then undergo rearrangement to form a more stable carbocation, if possible. However, in the case of the carbocation derived from this compound, it is already a stable tertiary carbocation, so significant rearrangement is less likely unless it leads to a resonance-stabilized system. The subsequent elimination of a proton from an adjacent carbon atom yields an alkene. Given the structure of this compound, dehydration would likely lead to the formation of a diene.

Acid-catalyzed dehydration of alcohols generally follows Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. jove.com

Unsaturated alcohols can undergo thermal rearrangements. One of the most well-known is the Claisen rearrangement, which is a ysu.eduysu.edu-sigmatropic rearrangement of an allyl vinyl ether to an unsaturated carbonyl compound. organic-chemistry.org While this compound itself does not fit this exact structure, related rearrangements are possible. For example, the Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with an orthoester to produce a γ,δ-unsaturated ester. wikipedia.org

Another relevant thermal rearrangement is the Cope rearrangement, and its variant, the oxy-Cope rearrangement. wikipedia.org The oxy-Cope rearrangement involves the ysu.eduysu.edu-sigmatropic rearrangement of 1,5-dien-3-ols to form unsaturated carbonyl compounds. wikipedia.org The driving force for this reaction is the formation of a stable carbonyl group through keto-enol tautomerization. wikipedia.org

Carbocation Rearrangements in Acid-Catalyzed Processes

Radical Reactions and Atmospheric Chemistry of Unsaturated Oxygenated Volatile Organic Compounds (OVOCs) like this compound

As an unsaturated oxygenated volatile organic compound (OVOC), this compound can participate in atmospheric chemistry, primarily through reactions with hydroxyl (OH) radicals. copernicus.orgconicet.gov.ar The atmospheric degradation of unsaturated VOCs is mainly initiated by the addition of the OH radical to the double bond. copernicus.org

The presence of oxygenated functional groups, like the hydroxyl group in this compound, can increase the rate constant of the reaction with OH radicals, possibly due to the formation of stabilizing hydrogen-bonded transition states. copernicus.org

The reaction of OH radicals with unsaturated compounds leads to the formation of various radical species, such as alkyl, alkoxy, and peroxy radicals. nih.gov These radicals can then undergo further reactions, including decomposition, isomerization, or reaction with other atmospheric species like nitrogen oxides (NOₓ), leading to the formation of secondary organic aerosols and other oxygenated products like alcohols, carbonyls, and carboxylic acids. nih.gov

Recent studies have also considered the reactions of acyl peroxy radicals with unsaturated hydrocarbons in the atmosphere, which were previously thought to be negligible at room temperature. acs.org These reactions can proceed through an accretion pathway, where the peroxy radical adds to the double bond. acs.org

OH Radical Initiated Oxidation Mechanisms

No published studies were found that describe the mechanism of OH radical-initiated oxidation of this compound. Research on analogous, but structurally different, unsaturated alcohols and ketones suggests that the reaction would likely proceed via the addition of the hydroxyl radical to the carbon-carbon double bond or through hydrogen abstraction from various sites on the molecule. However, without specific studies, the branching ratios of these pathways and the identity of the resulting products for this compound remain unknown.

Reaction Kinetics and Atmospheric Implications

There is no available data in the searched literature regarding the reaction rate constants for the gas-phase reaction of this compound with OH radicals. Consequently, its atmospheric lifetime with respect to this primary oxidant cannot be calculated. The potential for this compound to contribute to the formation of secondary organic aerosols (SOA) or tropospheric ozone is therefore undetermined.

Stereochemical Aspects in the Chemistry of 2,4 Dimethyl 4 Penten 2 Ol

Chiral Synthesis of Enantiomerically Pure 2,4-Dimethyl-4-penten-2-ol Derivatives

The creation of enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceuticals and materials science. acs.org For derivatives of this compound, several strategies are employed to introduce chirality and obtain products with high enantiomeric excess (ee).

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. epfl.ch This approach is highly efficient and is a preferred method in synthetic chemistry. acs.org While this compound itself is achiral, catalytic asymmetric methods are instrumental in synthesizing its chiral analogs and derivatives, such as chiral homoallylic alcohols.

Key catalytic strategies include:

Asymmetric Allylation and Vinylation: Catalytic asymmetric allylation reactions are powerful tools for forming chiral alcohols. acs.org For instance, nickel-catalyzed reductive coupling of dienol ethers and aldehydes, using chiral cyclodiphosphazane or phosphoramidite (B1245037) ligands, can produce pre-differentiated vicinal diols with excellent enantioselectivity. acs.org Similarly, "one-pot" Zirconium-catalyzed Asymmetric Carbo-alumination (ZACA)–Pd-catalyzed vinylation tandem processes have been developed for iterative homologation, leading to chiral alcohols. nih.gov

Enzyme-Catalyzed Reactions: Chemoenzymatic synthesis provides a green and highly selective route to enantiomerically pure compounds. Enzymes, such as lipases from Pseudomonas species, are used for the kinetic resolution of racemic diol derivatives through selective saponification or acetylation, achieving high enantiomeric excess (≥99% ee). nih.gov

Chiral Ligand-Metal Complexes: A wide array of chiral ligands can be combined with transition metals to induce asymmetry. Chiral C2-symmetric 2,4-disubstituted azetidines, for example, have been used as ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes to form chiral secondary alcohols. researchgate.net Rhodium complexes with chiral diene ligands, such as (R,R)-Ph-bod*, have been successfully used in enantioselective carbon-carbon bond-forming reactions. scispace.com

| Catalyst/Ligand System | Reaction Type | Substrate Type | Achieved Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Amano PS Lipase | Kinetic Resolution (Acetylation) | Chiral Alcohols | ≥99% | nih.gov |

| Allylboronates with Chiral Glycols | Asymmetric Addition | Acetaldehyde | up to 86% | researchgate.net |

| Ni(cod)₂ / Chiral Phosphoramidite Ligands | Reductive Coupling | Dienol Ethers and Aldehydes | High (not specified) | acs.org |

| [RhCl(C₂H₄)₂]₂ / (R,R)-Ph-bod* | 1,4-Addition | Enones | up to 99% | scispace.com |

The chiral pool synthesis strategy utilizes readily available, inexpensive, and enantiomerically pure natural products, such as carbohydrates or amino acids, as starting materials. acs.orgacs.org This approach transfers the existing stereochemistry of the starting material to the target molecule, providing an effective method for absolute stereocontrol.

Synthesis from Carbohydrates: D-glucose and other sugars are common starting points for chiral pool synthesis. mit.edu For example, 1,2-O-isopropylidene-d-glyceraldehyde, derived from D-mannitol, has served as a chiral precursor for the stereocontrolled synthesis of novel, nonracemic carbasugars. acs.org The inherent chirality of the carbohydrate scaffold directs the stereochemical outcome of subsequent reactions.

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After serving its purpose, the auxiliary is removed. Oppolzer's camphorsultam and Evans-type oxazolidinones are classic examples of chiral auxiliaries that have been applied in stereoselective gold(I)-catalyzed cyclizations of enynes to create complex chiral structures. researchgate.net

Double Asymmetric Synthesis: This powerful strategy involves the reaction between two enantiomerically enriched reactants. mit.edu The stereochemical preferences of each reactant can either match (leading to a highly pure diastereomer) or mismatch (leading to lower selectivity or a different diastereomer). This concept is fundamental for achieving high levels of stereocontrol in complex molecule synthesis. mit.edu

Asymmetric Catalysis in this compound Formation

Diastereoselective Reactions Involving this compound Scaffolds

When a molecule contains multiple stereocenters, diastereomers can exist. Diastereoselective reactions are designed to preferentially create one diastereomer over others. Scaffolds derived from or related to this compound are often used in such reactions.

Substrate and Reagent Control: The stereochemical outcome of a reaction can be controlled by the existing chirality in the substrate or the reagent. For example, the diastereoselective synthesis of 2,4-disubstituted piperidines has been achieved where complete control of selectivity is possible simply by altering the order of the reaction sequence. nih.gov Similarly, the use of tartrate ester-modified crotylboronates in reactions with α-methyl chiral aldehydes demonstrates high levels of diastereoselectivity. mit.edu

Catalyst-Controlled Diastereoselection: The choice of catalyst can profoundly influence which diastereomer is formed. In nickel-catalyzed reductive couplings of dienol ethers and aldehydes, the geometry of the dienol ether starting material dictates the final product's configuration. acs.org Using a (Z)-configured dienol ether leads to the syn-diol derivative, while the corresponding (E)-diene would yield the anti-diol, demonstrating a stark reversal of diastereoselectivity. acs.org

Intramolecular Directing Groups: Functional groups within the substrate can direct the stereochemical course of a reaction. In the palladium-catalyzed oxidative cyclization of certain alkenediols to form tetrahydrofurans, the introduction of a hydrogen-bond acceptor in the substrate can enhance diastereoselectivity by organizing the transition state conformation. acs.org

Analysis of Stereoisomeric Purity in this compound Research

The successful synthesis of a chiral compound must be followed by accurate determination of its stereoisomeric purity (enantiomeric or diastereomeric excess). nih.gov Various analytical techniques are employed for the separation and quantification of stereoisomers in research involving derivatives of this compound. diva-portal.org

Chiral Chromatography: This is the most common method for separating stereoisomers.

Gas Chromatography (GC): Chiral stationary phases (CSPs) are used in capillary GC columns to separate enantiomers. For example, a Chiraldex B-PA column was found to be capable of separating all eight stereoisomers of derivatized 3,7-dimethylundecan-2-ol. diva-portal.org

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful separation technique. Complete separation of the four stereoisomers of 4,8-dimethyldecanal (B1216375) was achieved on a reversed-phase HPLC column at low temperatures after derivatization with a chiral agent. researchgate.net

Pre-column Derivatization: To facilitate separation on either chiral or achiral columns, chiral alcohols are often derivatized with a chiral reagent. diva-portal.org Reagents such as enantiopure (2S)-2-acetoxypropionyl chloride or (R)-trans-chrysanthemoyl chloride convert the enantiomeric alcohols into diastereomeric esters, which have different physical properties and are more easily separated by chromatography. diva-portal.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) can be used to determine enantiomeric purity. This is typically done by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). nih.gov The resulting diastereomeric esters exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum, and the ratio of the integration of these signals corresponds to the enantiomeric ratio of the original alcohol. nih.gov

| Technique | Method Detail | Application Example | Reference |

|---|---|---|---|

| Chiral Gas Chromatography (GC) | Separation on a Chiral Stationary Phase (e.g., Chiraldex B-PA) | Separation of eight stereoisomers of derivatized long-chain alcohols | diva-portal.org |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of diastereomeric derivatives at low temperature | Separation of four stereoisomers of derivatized 4,8-dimethyldecanal | researchgate.net |

| NMR Spectroscopy | Analysis of Mosher esters | Determination of ee for γ- or δ-chiral alkanols | nih.gov |

| GC with Derivatization | Conversion of enantiomers to diastereomers with (2S)-2-acetoxypropionyl chloride | Analysis of pine sawfly pheromone precursors | diva-portal.org |

Spectroscopic and Analytical Investigations of 2,4 Dimethyl 4 Penten 2 Ol in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2,4-dimethyl-4-penten-2-ol. The number of signals, their chemical shifts (δ), and splitting patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra are used to deduce the molecular structure.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The hydroxyl proton (-OH) typically appears as a broad singlet, with its chemical shift being concentration and solvent dependent, often observed between δ 1.5–2.0 ppm. The two geminal methyl groups at the C2 position are equivalent and resonate as a sharp singlet. The methylene (B1212753) protons (-CH2-) adjacent to the double bond and the tertiary carbon appear as a distinct signal. The vinyl protons (=CH2) at the C5 position typically resonate as multiplet signals further downfield, around δ 5.0–5.5 ppm. The methyl group attached to the double bond at C4 also gives rise to a characteristic singlet.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ ppm) | Multiplicity |

| -C(CH₃)₂OH | ~1.2 | Singlet |

| -OH | Variable (e.g., 1.5-2.0) | Broad Singlet |

| -CH₂- | ~2.2 | Singlet |

| =C-CH₃ | ~1.7 | Singlet |

| =CH₂ | ~4.7 | Multiplet |

Note: These are predicted values and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's structure, distinct signals are expected for each unique carbon atom. The carbon bearing the hydroxyl group (C2) and the quaternary carbon of the double bond (C4) would appear in the downfield region characteristic of sp³-hybridized carbons attached to electronegative atoms and sp²-hybridized carbons, respectively. The carbons of the two methyl groups attached to C2 would be equivalent, resulting in a single signal. Similarly, the carbons of the vinyl group (=CH₂) and the methyl group attached to the double bond would have their own characteristic chemical shifts.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ ppm) |

| C1 (gem-dimethyl) | ~29 |

| C2 (-C-OH) | ~72 |

| C3 (-CH₂-) | ~54 |

| C4 (=C<) | ~145 |

| C5 (=CH₂) | ~112 |

| C4-CH₃ | ~24 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

While standard 1D NMR is sufficient for basic structural elucidation, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for more detailed conformational analysis and unambiguous assignment of all proton and carbon signals, especially in complex mixtures or for studying reaction mechanisms involving this compound. ipb.pt These techniques reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively, confirming the connectivity of the molecular structure.

Carbon-13 (¹³C) NMR Applications

Mass Spectrometry (MS) for Molecular Characterization and Impurity Profiling

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It is also instrumental in identifying and quantifying impurities.

GC-MS is the most common method for the analysis of volatile compounds like this compound. nih.govescholarship.org In this technique, gas chromatography first separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. etamu.edu The separated components then enter the mass spectrometer, where they are ionized and fragmented. etamu.edu The mass-to-charge ratio (m/z) of the resulting ions is measured, producing a mass spectrum. etamu.edu

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (114.19 g/mol ). nih.gov However, the molecular ion peak for alcohols can be weak or absent. libretexts.org The NIST Mass Spectrometry Data Center reports a main library entry for this compound with a top peak at m/z 59. nih.gov GC-MS is also crucial for purity assessment, as it can separate and identify potential impurities or byproducts from a synthesis reaction. escholarship.org

The fragmentation pattern in the mass spectrum provides valuable structural information. When the this compound molecule is ionized in the mass spectrometer, the resulting molecular ion can undergo fragmentation through various pathways. libretexts.org Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). libretexts.orgmiamioh.edu

For this compound, a prominent fragmentation pathway is the cleavage of the bond between C2 and C3. This results in the formation of a stable oxonium ion, [C(CH₃)₂OH]⁺, which has an m/z of 59. This fragment is often the base peak (the most intense peak) in the spectrum, a characteristic feature for tertiary alcohols. nih.gov Other fragments may arise from the loss of a methyl group (M-15) or other rearrangements. Studying these fragmentation patterns helps to confirm the structure and distinguish it from its isomers. libretexts.org

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Significance |

| 114 | [C₇H₁₄O]⁺ | Molecular Ion (M⁺) |

| 99 | [M - CH₃]⁺ | Loss of a methyl group |

| 96 | [M - H₂O]⁺ | Loss of water |

| 59 | [(CH₃)₂COH]⁺ | Alpha-cleavage, often the base peak nih.gov |

Note: The relative intensities of these fragments can vary depending on the ionization energy and the specific mass spectrometer used.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, these methods provide clear evidence for its key structural features: the hydroxyl group (-OH) and the carbon-carbon double bond (C=C).

The IR spectrum of this compound in the gas phase displays several characteristic absorption bands. nist.gov A prominent, broad band corresponding to the O-H stretching vibration of the tertiary alcohol group is typically observed in the region of 3600-3200 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups appear as strong absorptions in the 3000-2850 cm⁻¹ range. nist.gov

The presence of the alkene group is confirmed by several signals. The C=C stretching vibration gives rise to a band around 1650 cm⁻¹. The =C-H out-of-plane bending (wagging) vibration of the vinylidene group (=CH₂) is expected to produce a strong band near 890 cm⁻¹. The C-O stretching vibration of the tertiary alcohol typically appears in the 1200-1100 cm⁻¹ region.

Raman spectroscopy, which detects vibrations that cause a change in molecular polarizability, complements IR spectroscopy. While IR is particularly sensitive to polar bonds like O-H, Raman spectroscopy is often more effective for identifying non-polar, symmetric bonds. The C=C double bond in this compound would be expected to produce a strong signal in the Raman spectrum, providing confirmatory evidence of the alkene functional group.

Table 1: Characteristic Infrared Absorption Bands for this compound Data sourced from NIST Gas Phase Spectrum. nist.gov

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | ~3600 - 3200 |

| Alkyl (C-H) | C-H Stretch | ~3000 - 2850 |

| Alkene (C=C) | C=C Stretch | ~1650 |

| Alcohol (C-O) | C-O Stretch | ~1200 - 1100 |

| Alkene (=C-H) | =C-H Bend (out-of-plane) | ~890 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule when it absorbs UV or visible light. libretexts.org The chromophores in this compound are the carbon-carbon double bond (π system) and the oxygen atom of the hydroxyl group with its non-bonding electrons (n electrons).

The primary electronic transition expected for the isolated C=C double bond is a π → π* (pi to pi-star) transition. For simple, non-conjugated alkenes, this transition is high in energy and occurs at wavelengths below 200 nm, in the far UV region. lumenlearning.com Therefore, it is often not observable with standard UV-Vis spectrophotometers, which typically operate in the 220–700 nm range. lumenlearning.com

The oxygen atom of the alcohol group possesses lone pairs of non-bonding electrons. This allows for a potential n → σ* (n to sigma-star) transition. Similar to the π → π* transition of the isolated double bond, this is a high-energy transition and also absorbs in the far UV region, typically below 200 nm. Because this compound lacks conjugation between its chromophores, its UV-Vis spectrum is not expected to show significant absorption in the near UV-Vis range (200-800 nm). The absence of extended π-systems means the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is large. lumenlearning.com

In contrast, molecules with conjugated systems, such as 4-methyl-3-penten-2-one, exhibit π → π* and n → π* transitions at longer wavelengths (e.g., 236 nm and 314 nm, respectively) that are readily measured. libretexts.org The lack of such conjugation in this compound makes UV-Vis spectroscopy less useful for its routine identification compared to IR or NMR, but its transparency in the near-UV region can be a useful characteristic.

Table 2: Expected Electronic Transitions for this compound

| Chromophore | Transition | Expected Absorption Region (λmax) | Notes |

| Alkene (C=C) | π → π | < 200 nm | High energy; typically outside standard UV range. lumenlearning.com |

| Alcohol (-OH) | n → σ | < 200 nm | High energy; typically outside standard UV range. |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating this compound from reaction mixtures and for assessing its purity. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability.

Gas chromatography (GC) is an ideal method for the analysis of volatile and thermally stable compounds like this compound. nist.gov In GC, the compound is vaporized and travels through a column, separating from other components based on its boiling point and interactions with the column's stationary phase.

The purity of a this compound sample can be determined by the presence of a single major peak in the chromatogram. Impurities would appear as additional peaks with different retention times. Quantitative analysis can be performed by comparing the peak area of the compound to that of a known standard.

The NIST Chemistry WebBook reports a Kovats retention index of 1195 for this compound on a standard polar (WAX) column, which is a useful parameter for its identification in complex mixtures. nih.gov The compound has been identified as a volatile metabolite in studies of fermented cucumbers using comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS), demonstrating the technique's utility in complex sample matrices. usda.gov

While GC is well-suited for this compound, High-Performance Liquid Chromatography (HPLC) offers an alternative, particularly for preparative scale separations or for analyzing samples containing non-volatile impurities. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

For a moderately polar compound like this compound, a reverse-phase (RP) HPLC method would be most common. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.comsielc.com The compound would elute at a specific retention time determined by the exact conditions (e.g., mobile phase composition, flow rate, and column temperature).

HPLC is also highly scalable. Analytical methods can be adapted to preparative HPLC, where larger columns are used to isolate pure fractions of the compound from a crude mixture. sielc.com This is valuable for obtaining high-purity material for further research or as a reference standard. While specific applications for this compound are not widely detailed, methods for structurally similar allylic alcohols are well-established and directly applicable. sielc.com

Theoretical and Computational Chemistry Approaches to 2,4 Dimethyl 4 Penten 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic landscape.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. arxiv.org For 2,4-Dimethyl-4-penten-2-ol, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), can be employed to determine its optimized three-dimensional structure. ias.ac.in These calculations yield key geometric parameters, including bond lengths, bond angles, and dihedral angles, providing a precise model of the molecule's ground state conformation.

DFT studies can also elucidate the molecule's electronic properties, such as charge distribution and dipole moment, which are crucial for understanding its interactions with other molecules. The calculated vibrational frequencies can be compared with experimental infrared (IR) spectra to validate the computational model. Mechanistic insights into its chemical reactions, such as oxidation or dehydration, can be gained by using DFT to model the transition states involved.

Table 1: Predicted Geometric Parameters for this compound using DFT (Note: These are illustrative values based on typical DFT calculations for similar structures.)

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Length | C=C | ~1.34 Å |

| Bond Length | C-O | ~1.43 Å |

| Bond Length | C-C (sp3-sp3) | ~1.54 Å |

| Bond Angle | C-O-H | ~109.5° |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized on the carbon-carbon double bond (the π-orbital), which acts as the primary site for electrophilic attack. The oxygen atom's lone pair electrons also contribute significantly to the HOMO region. The LUMO, conversely, is typically an antibonding orbital (σ*) associated with the C-O bond, which can accept electrons in nucleophilic reactions. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This analysis is crucial for understanding reactions such as additions across the double bond or substitutions at the alcohol group.

Table 2: Conceptual Frontier Molecular Orbital Properties of this compound

| Orbital | Primary Location | Role in Reactivity | Implication |

|---|---|---|---|

| HOMO | C=C π-orbital, Oxygen lone pairs | Nucleophile / Electron Donor | Site of attack by electrophiles |

| LUMO | C-O σ*-antibonding orbital | Electrophile / Electron Acceptor | Site of attack by nucleophiles |

| HOMO-LUMO Gap | Energy Difference | Indicator of Reactivity | A smaller gap implies higher reactivity |

Density Functional Theory (DFT) Studies on this compound

Conformational Analysis and Potential Energy Surface Scans

The flexibility of this compound, due to rotation around its single bonds, means it can exist in multiple conformations. Conformational analysis aims to identify the most stable spatial arrangements (conformers) and the energy barriers between them. academictree.orgresearchgate.net

Molecular Dynamics Simulations of this compound Interactions

While quantum mechanics describes the electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations can model this compound in a condensed phase, such as in a solvent or interacting with a surface. acs.org

Using a force field (a set of parameters describing the potential energy of the system), MD simulations can track the trajectory of each atom, providing insight into dynamic processes. nih.gov For example, a simulation of this compound in water would reveal the nature of hydrogen bonding between the molecule's hydroxyl group and surrounding water molecules. Such simulations are valuable for predicting macroscopic properties like solvation energy and diffusion coefficients and for understanding how the molecule behaves in a realistic chemical environment.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides the means to map out the entire energy landscape of a chemical reaction. rsc.org For this compound, this includes modeling reaction pathways for processes like acid-catalyzed dehydration or oxidation. By calculating the energies of reactants, intermediates, products, and crucially, the transition states that connect them, a detailed reaction mechanism can be constructed. acs.orgsemanticscholar.org

For instance, in the acid-catalyzed dehydration of this compound, computational modeling can identify the structure of the carbocation intermediate and the transition state leading to its formation. rsc.org The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction's feasibility and rate. These models can also predict product selectivity by comparing the activation barriers for competing reaction pathways.

Applications of Artificial Intelligence and Machine Learning in Predicting Reaction Rates and Mechanisms

The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being applied to complex chemical problems. ijsea.comneurips.cc For a molecule like this compound, ML models can predict reaction outcomes, rates, and mechanisms without the need for computationally expensive quantum chemical calculations for every new reaction. nih.govthieme.dersc.org

These models are trained on vast datasets of known chemical reactions. nih.gov By learning from molecular structures and their associated reactivity patterns, algorithms like graph neural networks (GNNs) can predict the rate constant for a reaction of this compound with a given reagent. copernicus.orgresearchgate.net This data-driven approach can accelerate the discovery of new synthetic routes and help in understanding complex reaction networks, such as those found in atmospheric chemistry or metabolism. ijsea.comcopernicus.org

Applications and Advanced Materials Chemistry Involving 2,4 Dimethyl 4 Penten 2 Ol Skeletons

2,4-Dimethyl-4-penten-2-ol as a Versatile Intermediate in Organic Synthesis

This compound is a valuable chemical compound characterized by the molecular formula C₇H₁₄O. nih.gov Its structure, which features both a tertiary alcohol and a terminal alkene, provides a unique combination of reactive sites, making it a versatile intermediate in a variety of organic syntheses. The hydroxyl group can undergo oxidation, reduction, or substitution, while the double bond is amenable to addition reactions. This dual functionality allows for the creation of a wide array of derivatives essential for producing complex molecules.

The compound can be synthesized through several methods, including the acid-catalyzed hydration of 2,4-dimethyl-4-pentene or via Grignard reactions. A common industrial preparation involves the controlled dehydration of 2-methyl-2,4-pentanediol. This reaction is typically catalyzed by a montmorillonite-supported ferric chloride catalyst at temperatures between 110–140°C. This method highlights the compound's role as a stable, isolable intermediate in multi-step chemical processes. Furthermore, its structure is a key building block that can be transformed into enantiomerically pure diol derivatives through chemoenzymatic methods, demonstrating its importance in stereoselective synthesis.

Precursor in Complex Natural Product Total Synthesis

While direct application of this compound in the total synthesis of a specific natural product is not extensively documented in readily available literature, its structural framework is highly relevant. The dimethyl-substituted pentene skeleton is a recurring motif in various natural products. For instance, a closely related structure, N-methoxy-N,4-dimethyl-4-pentenamide, serves as the starting material for a robust and scalable total synthesis of (−)-Bipolarolide D, an ophiobolin-derived sesterterpenoid with a complex tetraquinane skeleton. acs.org This synthesis underscores the utility of this type of substituted pentene backbone in constructing complex, polycyclic natural products. acs.org The functional handles present in such precursors are crucial for the intricate bond-forming strategies required in total synthesis.

Building Block for Pharmaceutical and Agrochemical Intermediates

The reactivity of this compound makes it a significant intermediate in the synthesis of compounds for the pharmaceutical and agrochemical industries. lookchem.com Its ability to be converted into various derivatives allows for the construction of molecules with specific biological activities. For example, it serves as a precursor for medicinal compounds, including potential antiviral and anticancer agents.

In the field of agrochemicals, derivatives of related penten-ol structures play a crucial role. For example, 1,1,1-trihalogeno-4-methyl-4-penten-2-ol, which can be seen as a halogenated analogue, is a key starting material for the synthesis of certain cyclopropane (B1198618) carboxylic esters. google.com These esters are essential components of synthetic pyrethroids, a major class of insecticides. The synthesis involves the thermal isomerization of 1,1,1-trihalogeno-4-methyl-4-penten-2-ol to its corresponding 3-penten-2-ol (B74221) isomer, which is then elaborated into the final insecticidal product. google.com This highlights the utility of the 4-penten-2-ol (B1585244) framework in producing valuable agrochemicals. google.com

Synthesis of Dienes and Other Unsaturated Hydrocarbons from this compound Derivatives

The this compound skeleton is a direct precursor to valuable dienes through dehydration reactions. Elevated temperatures (above 130°C) during its synthesis from 2-methyl-2,4-pentanediol can promote a second dehydration step, leading to the formation of dienes.

A well-documented two-step process starts with 2-methyl-2,4-pentanediol and uses a related isomer, 4-methyl-4-penten-2-ol (B1580817), as a key intermediate to produce conjugated dienes. In the first step, 2-methyl-2,4-pentanediol is dehydrated to form 4-methyl-4-penten-2-ol. This intermediate is then subjected to a second dehydration step using weak acid catalysts to yield 2-methyl-1,3-pentadiene, a conjugated diene. This transformation is significant as conjugated dienes are highly useful in reactions like the Diels-Alder cycloaddition.

Table 1: Reaction Conditions for Two-Step Dehydration to 2-Methyl-1,3-Pentadiene

| Step | Starting Material | Intermediate/Product | Catalyst System | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | 2-Methyl-2,4-pentanediol | 4-Methyl-4-penten-2-ol | Montmorillonite-supported FeCl₃ | 110–140°C | >90% (purity) |

Role in the Development of Specialty Chemicals and Fragrance Materials

This compound and its isomers serve as intermediates in the production of various specialty chemicals, including those used in cosmetics. lookchem.com While information on the direct use of this compound in fragrances is scarce, its structural isomer 4-methyl-4-penten-2-ol is noted for its refreshing fruity taste and aroma, leading to its use in flavors and perfumes. Another related compound, the isomeric 4-penten-1-ol, 2,2-dimethyl-, is also utilized as a fragrance ingredient due to its fresh and floral scent. lookchem.com

It is important to distinguish these from the saturated analogue, 2,4-dimethyl-2-pentanol, which is explicitly stated as not being used for fragrance applications. thegoodscentscompany.com The presence and position of the double bond are critical to the olfactory properties of these C7 skeletons. The utility of these related unsaturated alcohols in the fragrance industry points to the potential of the this compound framework in the development of new specialty fragrance materials, even if its own scent profile is not widely commercialized.

Table 2: List of Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 19781-53-4 | C₇H₁₄O |

| 2-Methyl-2,4-pentanediol | 107-41-5 | C₆H₁₄O₂ |

| N-methoxy-N,4-dimethyl-4-pentenamide | 1394334-90-5 | C₈H₁₅NO₂ |

| (−)-Bipolarolide D | 2426835-51-7 | C₂₅H₃₄O₅ |

| 1,1,1-Trichloro-4-methyl-4-penten-2-ol | 60003-88-5 | C₆H₉Cl₃O |

| 1,1,1-Trichloro-4-methyl-3-penten-2-ol | 59231-61-5 | C₆H₉Cl₃O |

| 4-Methyl-4-penten-2-ol | 5362-63-0 | C₆H₁₂O |

| 2-Methyl-1,3-pentadiene | 1118-58-7 | C₆H₁₀ |

| 4-Penten-1-ol, 2,2-dimethyl- | 3420-42-6 | C₇H₁₄O |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dimethyl-4-penten-2-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via acid-catalyzed hydration of 2,4-dimethyl-4-pentene or through Grignard reactions involving methyl magnesium bromide and ketone intermediates. Reaction temperature (50–80°C) and catalyst choice (e.g., H₂SO₄ vs. Amberlyst-15) significantly impact yield. For example, elevated temperatures may promote side reactions like dehydration, reducing purity. Characterization via GC-MS and NMR is critical to validate structural integrity .

| Key Parameters | Impact on Synthesis |

|---|---|

| Catalyst type | Affects reaction rate and selectivity |

| Temperature | Higher temps risk byproduct formation |

| Solvent polarity | Influences intermediate stability |

Q. How can researchers verify the molecular identity of this compound using spectroscopic techniques?

- Methodological Answer : Combine IR spectroscopy (to confirm hydroxyl and alkene groups via ~3400 cm⁻¹ and ~1650 cm⁻¹ peaks) with ¹H/¹³C NMR. For instance, the hydroxyl proton appears as a broad singlet at δ 1.5–2.0 ppm, while the alkene protons resonate as multiplet signals at δ 5.0–5.5 ppm. Cross-reference spectral data with NIST Chemistry WebBook entries to ensure consistency .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors. Spill containment requires inert absorbents like vermiculite. Safety data from JIS Z 7253:2019 standards recommend gas masks for organic vapors during large-scale operations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies in IR or NMR data may arise from stereoisomerism or solvent effects. To address this:

Compare experimental spectra with NIST Standard Reference Data (e.g., IR spectrum ID 4325820) .

Use deuterated solvents (e.g., CDCl₃) to eliminate solvent-shift artifacts.

Validate purity via HPLC with a C18 column (acetonitrile/water mobile phase) to exclude contaminants .

Q. What experimental strategies are effective for studying the compound’s reactivity in oxidation or alkylation reactions?

- Methodological Answer : Design kinetic studies under controlled O₂ or radical initiator exposure. For oxidation:

- Track reaction progress using TLC or in situ FTIR to detect carbonyl formation.

- For alkylation, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution rates. Mechanistic insights can be gained via DFT calculations to model transition states .

Q. How does stereochemistry influence the biological or catalytic activity of this compound enantiomers?

- Methodological Answer : Separate enantiomers using chiral chromatography (Chiralpak IA column) and test their activity in model systems (e.g., enzyme inhibition assays). For example, (R)-enantiomers may exhibit higher binding affinity to alcohol dehydrogenases due to spatial compatibility. Reference PubChem’s stereochemical data (InChIKey: UYOPRNGQFQWYER) for structural validation .

Q. What computational methods are suitable for predicting the environmental fate of this compound?

- Methodological Answer : Apply EPI Suite™ to estimate biodegradation half-lives and octanol-water partition coefficients (log Kow). Molecular dynamics simulations can model adsorption onto soil organic matter, while QSAR models predict toxicity endpoints for ecological risk assessments .

Data Contradiction Analysis

Q. Why do different sources report varying boiling points for this compound?

- Methodological Answer : Discrepancies (e.g., 138°C vs. 142°C) may stem from differences in sample purity or measurement techniques. To reconcile:

Cross-check with NIST’s gas-phase thermochemistry data .

Repeat distillation using a calibrated fractional column and digital manometer for pressure correction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。